molecular formula C20H16O2S B12557970 (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone CAS No. 143022-78-0

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone

Cat. No.: B12557970
CAS No.: 143022-78-0
M. Wt: 320.4 g/mol
InChI Key: JAMYGURIJREOLI-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone is a diaryl methanone derivative featuring a 4-methoxyphenyl group and a 4-(phenylsulfanyl)phenyl group attached to a central carbonyl moiety.

Properties

CAS No.

143022-78-0

Molecular Formula

C20H16O2S

Molecular Weight

320.4 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-phenylsulfanylphenyl)methanone

InChI

InChI=1S/C20H16O2S/c1-22-17-11-7-15(8-12-17)20(21)16-9-13-19(14-10-16)23-18-5-3-2-4-6-18/h2-14H,1H3

InChI Key

JAMYGURIJREOLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-(phenylsulfanyl)phenylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The product is then extracted using an organic solvent such as dichloromethane, dried over anhydrous magnesium sulfate, and purified by column chromatography.

Industrial Production Methods

Industrial production methods for (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of rigorous quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituents, physical properties, and biological activities of structurally related methanone derivatives:

Compound Name/ID R₁ R₂/Substituents Key Properties/Activities Reference
Target Compound 4-Methoxyphenyl 4-(Phenylsulfanyl)phenyl High lipophilicity (inferred) N/A
Raloxifene Analog C Phenyl 4-[2-(4-Methylpiperidinyl)ethoxy]phenyl AhR antagonism [1]
(4n) Phenyl 4-(4-Methoxyphenyl)thiazol-2-yl Melting point: 136–138°C [3]
AM-630 4-Methoxyphenyl Indolyl-morpholinyl complex CB2 receptor antagonist [10]
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 4-Fluorophenyl 4-Hydroxy-3-methylphenyl Antifungal activity; crystal packing via H-bonding [13]
(4-Chlorophenyl)(4-phenoxyphenyl)methanone 4-Chlorophenyl 4-Phenoxyphenyl N/A (structural comparison) [19]

Key Observations :

  • Electron-Donating vs. In contrast, fluorophenyl () or chlorophenyl () substituents introduce electron-withdrawing effects, altering reactivity and intermolecular interactions .
  • Sulfur vs. Thiazolyl substituents () introduce heterocyclic rigidity, which can affect conformational flexibility and binding kinetics .
AhR Modulation

Raloxifene analogs () with methanone cores, such as Analog C, exhibit AhR antagonism, which is critical in cancer therapy.

Receptor Antagonism

AM-630 () demonstrates potent CB2 receptor antagonism due to its 4-methoxyphenyl group and indole-morpholine substituents. The target compound’s phenylsulfanyl group may offer a unique binding profile compared to AM-630’s bulkier substituents .

Herbicidal Activity

Diaryl methanones with methoxyphenyl groups () show herbicidal activity against rape. While the target compound’s activity is untested, its structural similarity suggests possible utility in agrochemical applications .

Physicochemical Properties

  • Melting Points: Thiazolyl-containing methanones () exhibit melting points between 128–148°C, influenced by hydrogen bonding and crystallinity.
  • Solubility : Sulfur-containing groups (e.g., phenylsulfanyl) enhance lipophilicity, likely reducing aqueous solubility compared to hydroxylated analogs () .

Biological Activity

The compound (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone , also known by its chemical name, exhibits significant biological activity that has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H16_{16}O2_2S
  • Molecular Weight : 272.36 g/mol
  • Structural Features : The compound consists of a methoxy group, a phenylsulfanyl group, and a ketone functional group, contributing to its diverse biological interactions.

Biological Activity

The biological activity of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone has been investigated in various studies, focusing on its potential as an enzyme inhibitor and receptor modulator.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example:

  • Enzyme Targets : Potential inhibition of cytochrome P450 enzymes.
  • Mechanism : The compound likely binds to the active site or allosteric sites of target enzymes, altering their activity.

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 5 to 20 µg/mL against various bacterial strains.

Anticancer Potential

Preliminary investigations suggest that (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone may exhibit anticancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : IC50_{50} values in the range of 10-30 µM, indicating moderate cytotoxicity towards cancer cells.

The unique structure of (4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone allows it to interact with various molecular targets:

  • Receptor Binding : Potential interaction with nuclear hormone receptors.
  • Signal Transduction Pathways : Modulation of pathways involved in apoptosis and cell proliferation.

Data Tables

Biological ActivityTarget Organism/Cell LineMIC/IC50_{50}Reference
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus5 µg/mL
AnticancerMCF-720 µM
AnticancerHeLa15 µM

Case Studies

  • Study on Antimicrobial Activity
    • Researchers evaluated the antimicrobial efficacy against multiple strains. The results indicated significant inhibition at low concentrations, suggesting potential for development into a therapeutic agent for bacterial infections.
  • Evaluation of Anticancer Effects
    • A study focused on the cytotoxic effects on MCF-7 and HeLa cells demonstrated that treatment with the compound led to increased apoptosis markers, indicating its potential as an anticancer drug candidate.

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